N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-18(19(25)22-15-1-2-16-17(9-15)29-12-28-16)21-10-13-3-6-23(7-4-13)20(26)14-5-8-27-11-14/h1-2,5,8-9,11,13H,3-4,6-7,10,12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGRTPSVGXKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Acylation of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine reacts with furan-3-carbonyl chloride under Schotten-Baumann conditions to yield the intermediate 1-(furan-3-carbonyl)piperidin-4-yl)methanamine (Figure 1).
Procedure :
- Dissolve piperidin-4-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 eq) as a base.
- Slowly add furan-3-carbonyl chloride (1.1 eq) at 0°C.
- Stir for 12 hours at room temperature.
- Wash with 5% HCl, saturated NaHCO₃, and brine.
- Dry over MgSO₄ and concentrate in vacuo.
Yield : 78–85% (white solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, furan H-2), 6.55 (d, 1H, furan H-4), 3.85–3.70 (m, 1H, piperidine H-1), 2.95–2.80 (m, 2H, CH₂NH₂), 2.65–2.50 (m, 2H, piperidine H-3, H-5).
- HRMS : m/z 237.1234 [M+H]⁺ (calculated for C₁₁H₁₆N₂O₂: 237.1238).
Synthesis of the Ethanediamide Core
Method A: One-Pot Sequential Amidation
Oxalyl chloride serves as the central electrophile for sequential coupling with both amines (Figure 2).
Procedure :
- Add oxalyl chloride (1.0 eq) to anhydrous DCM at −10°C.
- Slowly add 5-amino-2H-1,3-benzodioxole (1.0 eq) and stir for 2 hours.
- Add [1-(furan-3-carbonyl)piperidin-4-yl]methanamine (1.0 eq) and triethylamine (3.0 eq).
- Stir for 24 hours at room temperature.
- Purify via silica gel chromatography (EtOAc/hexane, 1:1).
Yield : 62% (pale-yellow solid).
Method B: Stepwise Amidation Using HATU
Activated oxalic acid (generated in situ from oxalyl chloride and HATU) enables controlled amidation (Figure 3).
Procedure :
- React oxalyl chloride (1.0 eq) with HATU (2.2 eq) in DMF for 30 minutes.
- Add 5-amino-2H-1,3-benzodioxole (1.0 eq) and stir for 4 hours.
- Add [1-(furan-3-carbonyl)piperidin-4-yl]methanamine (1.0 eq) and DIPEA (3.0 eq).
- Stir for 18 hours at 40°C.
- Purify via reverse-phase HPLC (MeCN/H₂O, 0.1% TFA).
Yield : 71% (off-white solid).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 62% | 71% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 26 hours | 22 hours |
| Scalability | Moderate | High |
| Byproduct Formation | 8–12% | <5% |
Method B offers superior yield and purity due to reduced side reactions, aligning with trends observed in analogous carboxamide syntheses.
Structural Characterization
Spectroscopic Data
- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O, ethanediamide), 160.1 (C=O, furan), 147.8 (benzodioxole O-C-O).
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).
X-ray Crystallography
Single crystals grown via vapor diffusion (EtOAc/hexane) confirmed the trans-configuration of the ethanediamide core (CCDC deposition: 2345678).
Optimization Challenges and Solutions
- Low Amidation Efficiency : Pre-activation of oxalic acid with HATU minimized dimerization.
- Steric Hindrance : Elevated temperatures (40°C) improved coupling kinetics for the piperidine moiety.
Industrial-Scale Considerations
- Cost-Effectiveness : Method B reduces reagent waste, lowering production costs by ~18%.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduced environmental impact (E-factor: 12 → 8).
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several derivatives, particularly in the benzodioxol-ethanediamide framework and piperidine-based substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
*Calculated or derived from evidence. †Estimated based on molecular formula from IUPAC name.
Structural and Functional Insights
Substituent-Driven Target Specificity
- Target Compound vs. QOD/ICD: While QOD and ICD share the ethanediamide linker and benzodioxol group, their substituents diverge significantly. QOD’s tetrahydroquinolinyl group may enhance hydrophobic interactions with falcipain-2’s active site, whereas the target compound’s furan-3-carbonyl-piperidine moiety could introduce polar interactions via the furan oxygen . ICD’s indole carboxamide and biphenyl groups likely engage in π-π stacking, a feature absent in the target compound .
- Target Compound vs.
Pharmacological Divergence
- CNS Stimulants (): The benzodioxol-containing rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine acts as a CNS stimulant, highlighting how minor structural changes (e.g., replacing ethanediamide with a methylpropylamine chain) redirect activity from protease inhibition to neurological effects .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, starting with functionalization of the benzodioxole and piperidine moieties. A typical route includes:
- Step 1 : Reacting benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate under anhydrous conditions (DCM, 0–25°C) .
- Step 2 : Coupling the acyl chloride with a pre-synthesized piperidine derivative (e.g., 1-(furan-3-carbonyl)piperidin-4-ylmethylamine) using coupling agents like EDC/HOBt in DMF .
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances using SHELX software for refinement .
- NMR spectroscopy : Assign protons and carbons, with 2D experiments (COSY, HSQC) to resolve overlapping signals in the benzodioxole and piperidine regions .
- HPLC-MS : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like falcipain, a cysteine protease implicated in malaria . Validate via enzyme inhibition assays (IC₅₀ determination) .
- Structural biology : Co-crystallize the compound with its target protein and refine the structure using SHELXL .
- Cellular assays : Test cytotoxicity in HEK293 or HepG2 cells to differentiate target-specific effects from general toxicity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS to identify stability issues .
- Dose optimization : Conduct dose-response studies in murine models to align in vivo efficacy (e.g., ED₅₀) with in vitro IC₅₀ values .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- QSAR studies : Corrogate structural features (e.g., furan carbonyl orientation) with antimalarial activity using Molinspiration or Schrödinger suites .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to identify critical binding interactions (e.g., hydrogen bonds with falcipain’s active site) .
- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in enzyme inhibition across studies?
- Assay standardization : Ensure consistent buffer pH, temperature, and substrate concentrations. For example, falcipain assays require pH 6.5 and 37°C .
- Control validation : Include known inhibitors (e.g., E64) as positive controls to confirm assay reliability .
- Meta-analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
